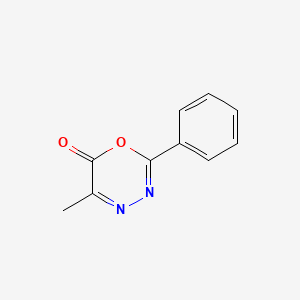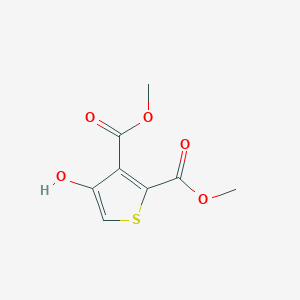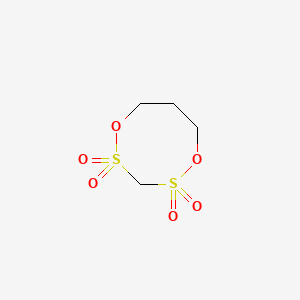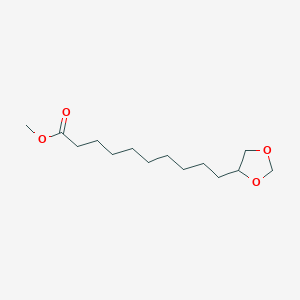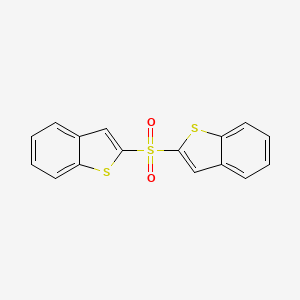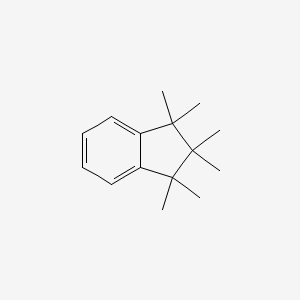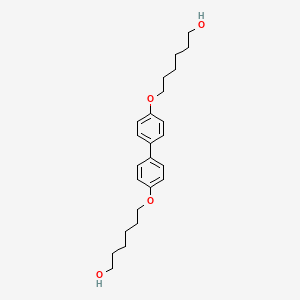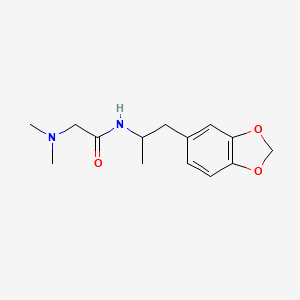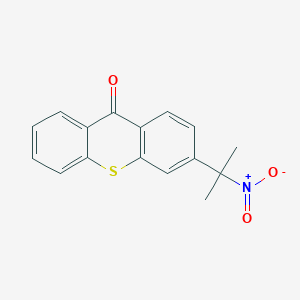
3-(2-Nitropropan-2-YL)-9H-thioxanthen-9-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(2-Nitropropan-2-YL)-9H-thioxanthen-9-one is a chemical compound that belongs to the class of thioxanthene derivatives Thioxanthenes are known for their diverse applications in medicinal chemistry and material science
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Nitropropan-2-YL)-9H-thioxanthen-9-one typically involves the nitration of thioxanthene derivatives. One common method includes the reaction of thioxanthene with nitroalkanes under acidic conditions. The reaction is usually carried out in the presence of a strong acid such as sulfuric acid or nitric acid, which facilitates the nitration process.
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration processes using continuous flow reactors. These reactors allow for better control of reaction conditions, such as temperature and concentration, ensuring higher yields and purity of the final product. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the industrial synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
3-(2-Nitropropan-2-YL)-9H-thioxanthen-9-one undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced to form different derivatives with altered chemical properties.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group can yield amino derivatives, while substitution reactions can produce a variety of functionalized thioxanthene compounds.
Applications De Recherche Scientifique
3-(2-Nitropropan-2-YL)-9H-thioxanthen-9-one has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of other thioxanthene derivatives.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Thioxanthene derivatives are explored for their therapeutic potential in treating various diseases.
Industry: The compound is used in the development of advanced materials, such as organic semiconductors and light-emitting diodes (OLEDs).
Mécanisme D'action
The mechanism of action of 3-(2-Nitropropan-2-YL)-9H-thioxanthen-9-one involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components. These interactions can lead to the modulation of biological pathways, resulting in various pharmacological effects. The exact molecular targets and pathways depend on the specific derivative and its application.
Comparaison Avec Des Composés Similaires
Similar Compounds
Thioxanthene: The parent compound of 3-(2-Nitropropan-2-YL)-9H-thioxanthen-9-one, known for its use in medicinal chemistry.
Nitrobenzene: A simpler nitro compound with different chemical properties and applications.
Thioxanthone: Another thioxanthene derivative with distinct chemical and biological activities.
Uniqueness
This compound is unique due to the presence of both a nitro group and a thioxanthene core This combination imparts specific chemical reactivity and potential biological activities that are not observed in simpler nitro compounds or other thioxanthene derivatives
Propriétés
Numéro CAS |
92461-74-0 |
|---|---|
Formule moléculaire |
C16H13NO3S |
Poids moléculaire |
299.3 g/mol |
Nom IUPAC |
3-(2-nitropropan-2-yl)thioxanthen-9-one |
InChI |
InChI=1S/C16H13NO3S/c1-16(2,17(19)20)10-7-8-12-14(9-10)21-13-6-4-3-5-11(13)15(12)18/h3-9H,1-2H3 |
Clé InChI |
INJIBRKQLMNCAJ-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C1=CC2=C(C=C1)C(=O)C3=CC=CC=C3S2)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(Bicyclo[4.2.0]oct-6-en-7-yl)(trimethyl)silane](/img/structure/B14345794.png)

